molecular formula C30H40N2O10 B153532 BAPTA tetraethyl ester CAS No. 73630-07-6

BAPTA tetraethyl ester

Cat. No. B153532
CAS RN: 73630-07-6
M. Wt: 588.6 g/mol
InChI Key: OLXCPQDFHUCXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BAPTA tetraethyl ester is a chemical compound with the molecular formula C30H40N2O10 . It is a white to off-white powder and is used in laboratory chemicals . It is a lipophilic diester of BAPTA .


Synthesis Analysis

The synthesis of BAPTA tetraethyl ester involves complex chemical reactions. There is a report on the efficient synthesis of a photoactivable BAPTA-based Ca2+ cage containing two photosensitive onitrobenzhydryl groups attached to the aromatic core .


Molecular Structure Analysis

The molecular weight of BAPTA tetraethyl ester is 588.654 g/mol . The InChI Key is OLXCPQDFHUCXBA-UHFFFAOYSA-N . The SMILES representation is CCOC(=O)CN(CC(=O)OCC)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)OCC)CC(=O)OCC .


Physical And Chemical Properties Analysis

BAPTA tetraethyl ester is a white to off-white powder . It is stable under normal conditions . The melting point is between 98.0-105.0°C .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

BAPTA tetraethyl ester has been used unchanged in calcium sensing applications . It is used to study alterations in the structure of BAPTA, focusing on the systematic modification of the chain connecting the two aromatic rings of the molecule .

Methods of Application

The structure-fluorescence response relationship of these molecules was investigated. The effect of the linker’s length, the number of oxygen atoms in this chain, and even the removal of one of the rings was tested .

Results or Outcomes

These alterations significantly changed the characteristics of the compounds. For example, it was found that the second aromatic ring of BAPTA is not essential for the turn-on of the fluorescence .

Cancer Research

Specific Scientific Field

This application is in the field of Oncology .

Summary of the Application

BAPTA tetraethyl ester is used in research to study its effects on cancer cells, particularly those that are MCL-1-dependent .

Methods of Application

BAPTA tetraethyl ester is introduced into cells as a membrane-permeant acetoxymethyl ester (BAPTA-AM). It is used to study how it enhances cell death in B-cell cancers .

Results or Outcomes

BAPTA tetraethyl ester alone induced apoptosis in hematological cancer cell lines that were highly sensitive to S63845, an MCL-1 antagonist. It provoked a rapid decline in MCL-1-protein levels by inhibiting mTORC1-driven Mcl-1 translation .

Fluorescent Calcium Ion Indicators

Specific Scientific Field

This application is in the field of Biochemistry .

Summary of the Application

BAPTA tetraethyl ester is a component of some fluorescent calcium ion indicators such as Calcium Green and Oregon Green 488 BAPTA-1 and -2 (OGB-1, OGB2) . These indicators change their fluorescence intensity and fluorescence lifetime depending on the calcium ion concentration .

Methods of Application

The indicators are introduced into the system and their fluorescence intensity and lifetime are measured. The measurements are then used to determine the calcium ion concentration .

Results or Outcomes

The use of these indicators allows for accurate measurement of calcium ion concentrations, which is crucial in many biological processes .

Lipophilic Diester

Specific Scientific Field

This application is in the field of Chemistry .

Summary of the Application

BAPTA tetraethyl ester is a lipophilic diester . Lipophilic diesters are compounds that have two ester groups and are soluble in lipids or fats .

Methods of Application

As a lipophilic diester, BAPTA tetraethyl ester can be used in various chemical reactions that require such compounds .

Results or Outcomes

The outcomes of these reactions can vary widely depending on the specific reaction and the other compounds involved .

Neurobiological Applications

Specific Scientific Field

This application is in the field of Neurobiology .

Summary of the Application

BAPTA tetraethyl ester has been used in neurobiological applications . It is used to study alterations in the structure of BAPTA, focusing on the systematic modification of the chain connecting the two aromatic rings of the molecule .

Methods of Application

The structure-fluorescence response relationship of these molecules was investigated. The effect of the linker’s length, the number of oxygen atoms in this chain, and even the removal of one of the rings was tested .

Results or Outcomes

These alterations significantly changed the characteristics of the compounds. For example, it was found that the second aromatic ring of BAPTA is not essential for the turn-on of the fluorescence . This compound is a prospective candidate as a calcium sensing molecular probe in diagnostic neurobiological applications .

Glycolysis Inhibition

Specific Scientific Field

This application is in the field of Cellular Metabolism .

Summary of the Application

BAPTA tetraethyl ester is used in research to study its effects on cellular metabolism, particularly its ability to impair glycolysis by directly inhibiting 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) activity .

Methods of Application

BAPTA tetraethyl ester is introduced into cells as a membrane-permeant acetoxymethyl ester (BAPTA-AM). It is used to study how it impairs cellular metabolism and ultimately compromises the survival of MCL-1-dependent cancer cells .

Results or Outcomes

BAPTA tetraethyl ester induced apoptosis in hematological cancer cell lines that were highly sensitive to S63845, an MCL-1 antagonist. It provoked a rapid decline in MCL-1-protein levels by inhibiting mTORC1-driven Mcl-1 translation .

Safety And Hazards

When handling BAPTA tetraethyl ester, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

BAPTA tetraethyl ester is a part of the Thermo Scientific Chemicals brand product portfolio . It was originally part of the Alfa Aesar product portfolio . The original Alfa Aesar product/item code or SKU reference has not changed as a part of the brand transition to Thermo Scientific Chemicals .

properties

IUPAC Name

ethyl 2-[2-[2-[2-[bis(2-ethoxy-2-oxoethyl)amino]phenoxy]ethoxy]-N-(2-ethoxy-2-oxoethyl)anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N2O10/c1-5-37-27(33)19-31(20-28(34)38-6-2)23-13-9-11-15-25(23)41-17-18-42-26-16-12-10-14-24(26)32(21-29(35)39-7-3)22-30(36)40-8-4/h9-16H,5-8,17-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXCPQDFHUCXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CC(=O)OCC)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)OCC)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40321049
Record name Tetraethyl 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BAPTA tetraethyl ester

CAS RN

73630-07-6
Record name 73630-07-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=368732
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetraethyl 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
BAPTA tetraethyl ester
Reactant of Route 2
Reactant of Route 2
BAPTA tetraethyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
BAPTA tetraethyl ester
Reactant of Route 4
Reactant of Route 4
BAPTA tetraethyl ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
BAPTA tetraethyl ester
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
BAPTA tetraethyl ester

Citations

For This Compound
8
Citations
Q Liu, L Feng, C Yuan, L Zhang, S Shuang, C Dong… - scholar.archive.org
… 5,5’-Diformyl-BAPTA-tetraethyl ester was synthesized from BAPTA-tetraethyl ester based on the literature methods.5,5’-Diformyl-BAPTA-tetraethyl ester (2.1 g, 3.26 mmol) was loaded …
Number of citations: 0 scholar.archive.org
J Cui, RA Gropeanu, DR Stevens, J Rettig… - Journal of the …, 2012 - ACS Publications
… The nitr-T or −S tetraethyl esters were obtained by trimethylsilyl trifluoromethanesulfonate assisted coupling of BAPTA tetraethyl ester to 5-methoxy-2-nitrobenzaldehyde followed by …
Number of citations: 48 pubs.acs.org
J Gressel, D Michaeli, V Kampel… - Journal of agricultural …, 2002 - ACS Publications
… VK-179 5,5‘-Di(benzylaminomethyl)-BAPTA-tetraethyl Ester. A mixture of 4,4‘-benzyliminomethyl-BAPTA tetraethyl ester (0.18 g, 0.22 mmol) and dimethylaminoborane (0.045 g, 0.76 …
Number of citations: 35 pubs.acs.org
I Sanz Beguer - 2019 - diposit.ub.edu
… BAPTA tetraethyl ester was previously synthetized by other researchers in the group, following the literature procedure16. Solvents were dried using solvent Purification System (dry …
Number of citations: 0 diposit.ub.edu
LR Raurell, N McClenaghan - 2019 - core.ac.uk
… BAPTA tetraethyl ester was previously synthetized by other researchers in the group, following the literature procedure16. Solvents were dried using solvent Purification System (dry …
Number of citations: 0 core.ac.uk
X Dong, Y Yang, J Sun, Z Liu, BF Liu - Chemical communications, 2009 - pubs.rsc.org
… After incubating HeLa cells with TP-CN-BAPTA tetraethyl ester (TP-CN-BAPTA-ESTER) and exhaustive washing, uniform and bright green fluorescence was clearly seen with TP …
Number of citations: 35 pubs.rsc.org
Q Liu, W Bian, H Shi, L Fan, S Shuang… - Organic & …, 2013 - pubs.rsc.org
… -BAPTA-tetraethyl ester (3) was synthesized following the Grynkiewicz et al. method. 16 mL phosphorus oxychloride was added dropwise to the solution of BAPTA–tetraethyl ester (6.0 g…
Number of citations: 16 pubs.rsc.org
J Liang - 2010 - search.proquest.com
This thesis describes the rational design of fluorescent sensing systems for paramagnetic Mn 2+. The reported fluorescent probes for Mn 2+ display quenched fluorescence as a result …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.